

A Technical Guide to Commercial Suppliers and Applications of High-Purity Iodobenzene-d5

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Compound of Interest

Compound Name: Iodobenzene-d5

Cat. No.: B1590370

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers of high-purity **Iodobenzene-d5**, a critical deuterated reagent in modern chemical and pharmaceutical research. This document offers a detailed comparison of supplier specifications, in-depth experimental protocols for its key applications, and visual representations of workflows and logical pathways to aid in experimental design and execution.

Commercial Suppliers of High-Purity Iodobenzene-d5

The selection of a suitable supplier for **Iodobenzene-d5** is crucial for the success of research and development projects, where high purity and isotopic enrichment are paramount. The following table summarizes the specifications of **Iodobenzene-d5** available from leading commercial suppliers.

Supplier	Product Number	Isotopic Purity (atom % D)	Chemical Purity (Assay)	CAS Number	Molecular Weight
Sigma-Aldrich	394602	98% [1]	99% (CP) [1]	7379-67-1 [1]	209.04 [1]
BOC Sciences	-	98% [2]	99% by CP	7379-67-1	209.04
Cambridge Isotope Laboratories	DLM-894-1	98%	Not specified	7379-67-1	209.04
Clearsynth	-	Not specified	Not specified	7379-67-1	180.06 g/mol (Note: This appears to be an error on the supplier's website, the correct MW is ~209.04)
Santa Cruz Biotechnology	sc-263333	Not specified	Not specified	7379-67-1	209.04
MedchemExpress	HY-Y0747S	Not specified	Not specified	7379-67-1	209.04

Note: Researchers should always consult the lot-specific Certificate of Analysis (CofA) for the most accurate and up-to-date information on purity and other specifications.

Key Applications and Experimental Protocols

High-purity **Iodobenzene-d5** is a versatile reagent with significant applications in pharmaceutical research and development. Its primary uses include serving as a heavy-labeled starting material in the synthesis of deuterated molecules, acting as an internal standard in quantitative bioanalysis, and as a tool in drug metabolism studies.

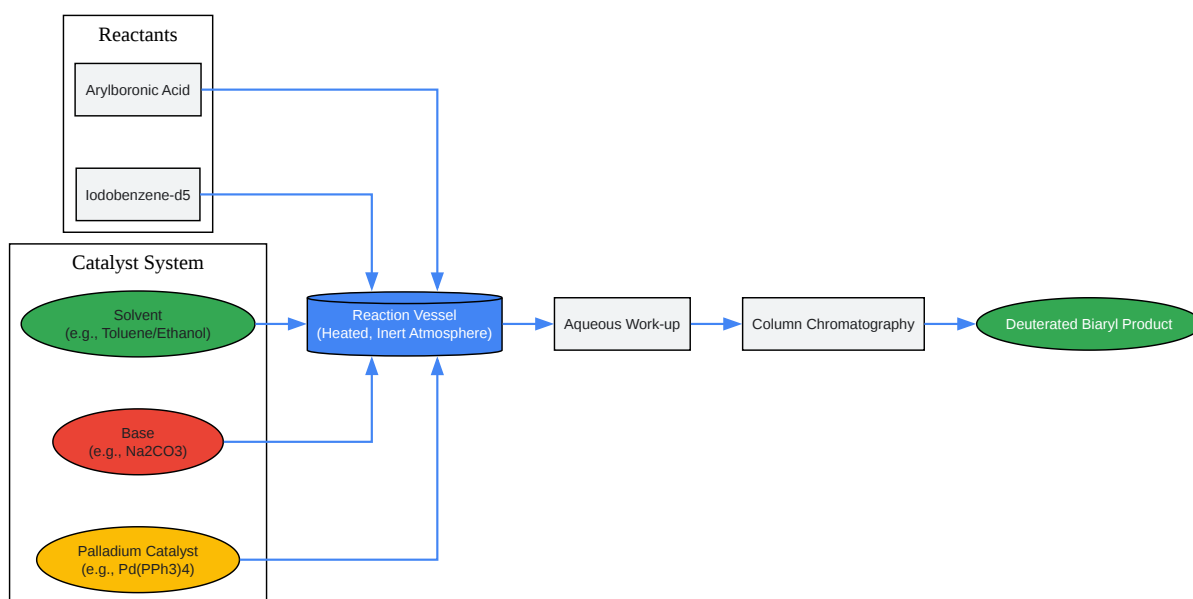
Suzuki-Miyaura Cross-Coupling Reactions

Iodobenzene-d5 is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize deuterated biaryl compounds. These deuterated molecules are valuable tools in medicinal chemistry to study metabolic pathways and enhance pharmacokinetic profiles of drug candidates.

Detailed Experimental Protocol:

A general procedure for the Suzuki-Miyaura coupling of **Iodobenzene-d5** with an arylboronic acid is as follows:

- **Reaction Setup:** To a flame-dried Schlenk flask, add **Iodobenzene-d5** (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.05 equiv.), and a base, typically an aqueous solution of $2\text{M Na}_2\text{CO}_3$ (2.0 equiv.).
- **Solvent Addition:** Add a degassed solvent system, commonly a mixture of toluene and ethanol (e.g., 3:1 v/v).
- **Inert Atmosphere:** Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
- **Reaction:** Heat the reaction mixture to a specified temperature (typically 80-100 °C) and stir for the required time (usually 12-24 hours), monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired deuterated biaryl product.



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*Workflow for Suzuki-Miyaura cross-coupling using **Iodobenzene-d5**.*

Internal Standard in LC-MS/MS Bioanalysis

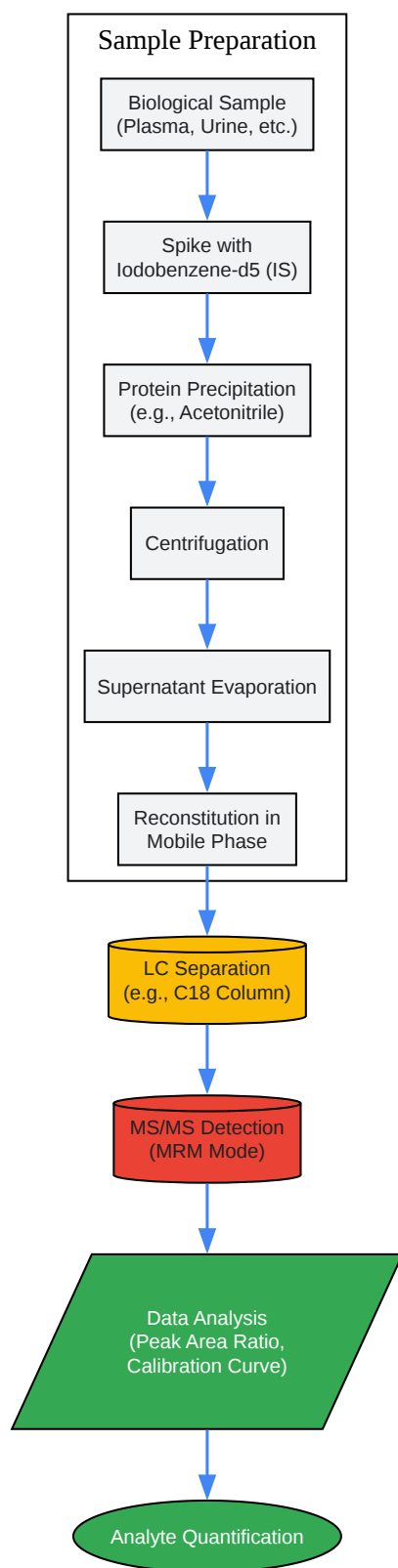
Due to its mass difference and similar physicochemical properties to its non-deuterated analog, **Iodobenzene-d5** is an ideal internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). It is particularly useful in pharmacokinetic studies where accurate quantification of an iodinated drug candidate is required.

Detailed Experimental Protocol:

The following protocol outlines the use of **Iodobenzene-d5** as an internal standard for the quantification of a hypothetical iodinated analyte in a biological matrix (e.g., plasma).

- Preparation of Stock Solutions:
 - Analyte Stock (1 mg/mL): Accurately weigh and dissolve the non-labeled iodinated analyte in a suitable organic solvent (e.g., methanol).
 - Internal Standard Stock (1 mg/mL): Prepare a stock solution of **Iodobenzene-d5** in the same solvent.
- Preparation of Calibration Standards and Quality Controls (QCs):
 - Prepare a series of calibration standards by spiking known concentrations of the analyte into the blank biological matrix.
 - Prepare QC samples at low, medium, and high concentrations in the same manner.
- Sample Preparation (Protein Precipitation):
 - To 100 μ L of each standard, QC, and unknown sample, add a fixed amount of the **Iodobenzene-d5** internal standard working solution.
 - Add 300 μ L of cold acetonitrile to precipitate proteins.
 - Vortex vigorously and then centrifuge to pellet the precipitated proteins.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the residue in the mobile phase.
- LC-MS/MS Analysis:
 - Inject the reconstituted samples onto an appropriate LC column (e.g., C18).
 - Develop a gradient elution method to achieve good chromatographic separation.

- Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to detect the specific parent-to-daughter ion transitions for both the analyte and **Iodobenzene-d5**.
- Data Analysis:
 - Calculate the peak area ratio of the analyte to the internal standard for all samples.
 - Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
 - Determine the concentration of the analyte in the unknown samples and QCs from the calibration curve.



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Workflow for using **iodobenzene-d5** as an internal standard in LC-MS/MS.

In Vitro Drug Metabolism Studies

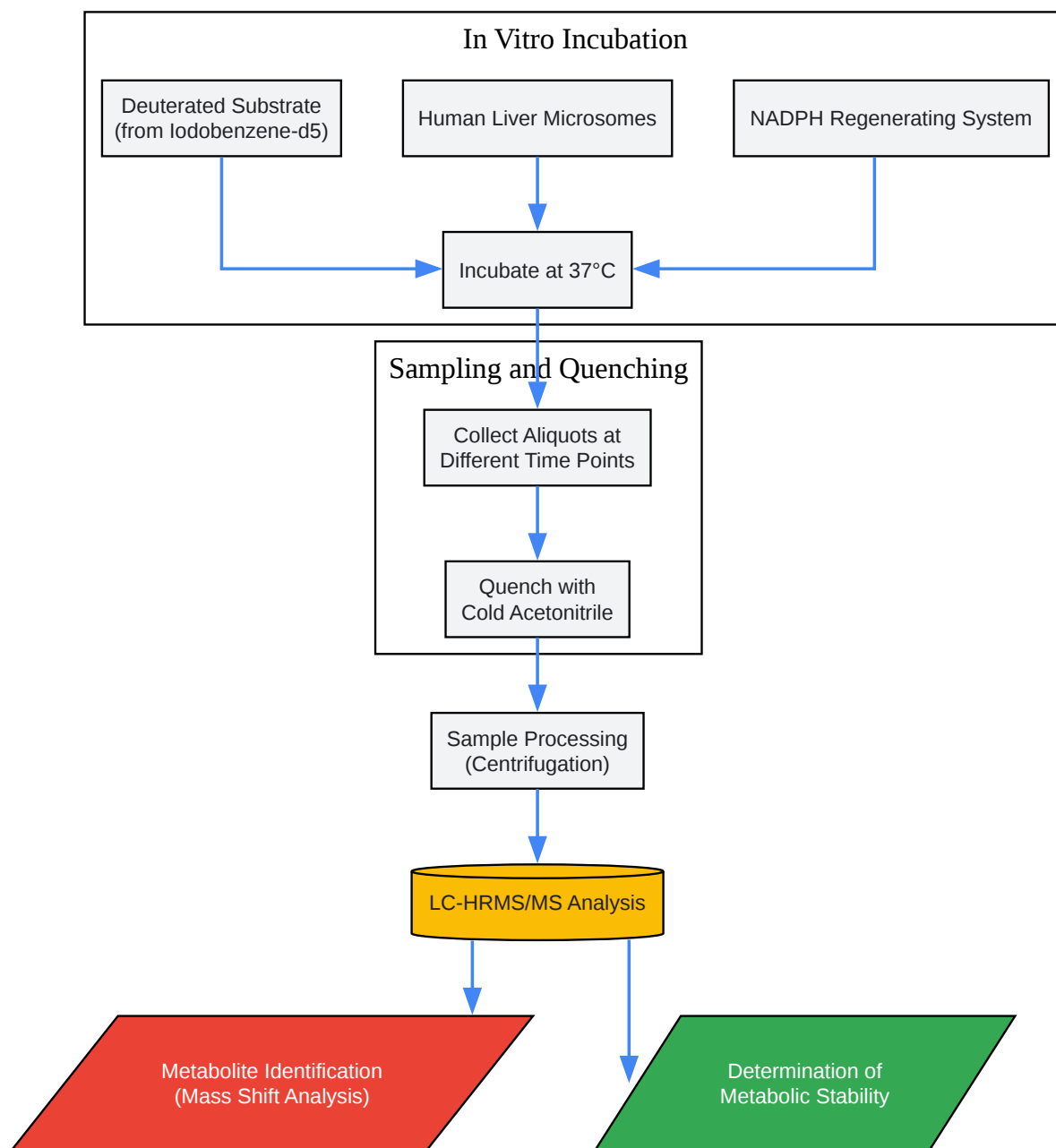
Iodobenzene-d5 can be used to synthesize deuterated analogs of potential drug candidates. These deuterated compounds are then used in in-vitro drug metabolism studies, for example, with liver microsomes, to understand the metabolic fate of the drug. The deuterium labeling can help in identifying metabolites by mass spectrometry and can also be used to probe for kinetic isotope effects, which can provide insights into the mechanism of metabolism.

Detailed Experimental Protocol:

This protocol describes a typical in vitro drug metabolism study using human liver microsomes and a deuterated substrate synthesized using **Iodobenzene-d5**.

- Incubation Mixture Preparation:
 - In a microcentrifuge tube, prepare the incubation mixture containing human liver microsomes (final concentration, e.g., 0.5 mg/mL) and a phosphate buffer (e.g., 100 mM, pH 7.4).
 - Add the deuterated substrate (synthesized from **Iodobenzene-d5**) at a final concentration of, for example, 1 μ M.
- Initiation of Reaction:
 - Pre-incubate the mixture at 37 °C for 5 minutes.
 - Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
- Time Points and Quenching:
 - At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture.
 - Quench the reaction immediately by adding an equal volume of cold acetonitrile containing an internal standard (if different from the substrate).
- Sample Processing:

- Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a new tube for analysis.
- LC-MS/MS Analysis for Metabolite Identification:
 - Analyze the samples by high-resolution LC-MS/MS to identify potential metabolites. The mass shift corresponding to the deuterium label aids in distinguishing the drug-related material from the matrix background.
 - The metabolic stability (half-life, intrinsic clearance) of the deuterated compound can also be determined by monitoring the disappearance of the parent compound over time.



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Workflow for an in vitro drug metabolism study.

Logical Relationships in Supplier Selection

Choosing the right supplier for high-purity **Iodobenzene-d5** depends on several factors critical to the research application. The following diagram illustrates a decision-making process for supplier selection.

*Decision tree for selecting a commercial supplier of **Iodobenzene-d5**.*

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References

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